molecular formula C11H17NO5 B2977003 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2287287-55-0

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2977003
CAS RN: 2287287-55-0
M. Wt: 243.259
InChI Key: KBLSTQQTVKLCFW-UHFFFAOYSA-N
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Description

The compound “4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a type of C(sp3)-rich bicyclic hydrocarbon scaffold . It plays an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . The molecular weight of this compound is 241.28 and the molecular formula is C12H19NO4 .


Synthesis Analysis

The synthesis of this compound involves the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane . These azabicycles are precursors to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework, which is a common feature in many bioactive molecules . The bicyclic structure can influence the compound’s conformational stability and its interactions with biological targets .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Future Directions

The future directions for the research and application of this compound could involve exploring its potential as a bioisostere in medicinal chemistry and crop science . Further studies could also focus on developing more efficient synthetic routes and investigating its biological activity.

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-9(2,3)17-8(15)12-10-4-11(5-10,7(13)14)16-6-10/h4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSTQQTVKLCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

2287287-55-0
Record name 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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